molecular formula C10H16N5O13P3 B1383493 n2PuTP CAS No. 23001-60-7

n2PuTP

Cat. No.: B1383493
CAS No.: 23001-60-7
M. Wt: 507.18 g/mol
InChI Key: OUWNZDIFALTTFO-JXOAFFINSA-N
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Description

This compound is characterized by its molecular formula C10H16N5O13P3 and a molecular weight of 507.18 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2PuTP involves multiple steps, starting with the preparation of 2’-deoxy-2’-fluorouridine. This intermediate is then phosphorylated to produce the triphosphate form. The reaction conditions typically involve the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a suitable base like pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylated product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product. The reaction conditions are optimized to maximize efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

N2PuTP undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form its corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the triphosphate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxidized nucleotides, while reduction can produce reduced nucleotides. Substitution reactions can result in the formation of various substituted nucleotides .

Scientific Research Applications

N2PuTP has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of nucleic acid analogs and other complex molecules.

    Biology: Employed in studies of DNA and RNA synthesis, as well as in the development of antiviral and anticancer agents.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of viral infections and cancer.

    Industry: Utilized in the production of diagnostic reagents and as a component in various biochemical assays

Mechanism of Action

The mechanism of action of N2PuTP involves its incorporation into nucleic acids during DNA and RNA synthesisThe molecular targets of this compound include DNA polymerases and RNA polymerases, which are essential enzymes for nucleic acid synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2’-Deoxy-2’-fluorocytidine-5’-triphosphate (dFCTP)
  • 2’-Deoxy-2’-fluoroarabinofuranosylcytosine-5’-triphosphate (F-ara-CTP)
  • 2’-Deoxy-2’-fluoroadenosine-5’-triphosphate (dFATP)

Uniqueness

N2PuTP is unique due to its specific fluorine substitution at the 2’ position of the ribose sugar, which enhances its stability and resistance to enzymatic degradation. This makes it particularly effective in inhibiting viral replication and cancer cell proliferation compared to other similar compounds .

Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(2-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O13P3/c11-10-12-1-4-8(14-10)15(3-13-4)9-7(17)6(16)5(26-9)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h1,3,5-7,9,16-17H,2H2,(H,21,22)(H,23,24)(H2,11,12,14)(H2,18,19,20)/t5-,6-,7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWNZDIFALTTFO-JXOAFFINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=NC(=N1)N)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N5O13P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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